molecular formula C25H24Cl2N2O B13058745 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

Cat. No.: B13058745
M. Wt: 439.4 g/mol
InChI Key: CCAMVQMWWBGZLL-NFFVHWSESA-N
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Description

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide is a complex organic compound characterized by its unique spiro structure, which includes both indene and adamantane moieties.

Preparation Methods

The synthesis of 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. One common method includes the use of N,N’-dimethylformamide as a solvent and a temperature of around 60°C . Industrial production methods may involve the use of advanced catalysts and ultrasonic irradiation to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted positions.

Common reagents used in these reactions include iodine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various functional derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of these targets .

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and adamantane-based molecules. For example:

    1,3-dehydroadamantane: Known for its high reactivity and use in synthesizing functional derivatives.

    Spiropyran derivatives: Used in sensing applications due to their photochromic properties.

What sets 2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide apart is its unique combination of indene and adamantane structures, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C25H24Cl2N2O

Molecular Weight

439.4 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide

InChI

InChI=1S/C25H24Cl2N2O/c26-18-5-6-20(22(27)12-18)24(30)29-28-23-13-25(21-4-2-1-3-19(21)23)16-8-14-7-15(10-16)11-17(25)9-14/h1-6,12,14-17H,7-11,13H2,(H,29,30)/b28-23-

InChI Key

CCAMVQMWWBGZLL-NFFVHWSESA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)C5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46

Origin of Product

United States

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